molecular formula C17H23N5O2 B092426 Quinazosin CAS No. 15793-38-1

Quinazosin

Cat. No. B092426
CAS RN: 15793-38-1
M. Wt: 329.4 g/mol
InChI Key: HSIPLPKNLDWHSE-UHFFFAOYSA-N
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Description

Quinazosin is not directly mentioned in the provided papers; however, the papers discuss quinazoline and quinazolinone derivatives, which are structurally related to quinazosin. Quinazoline derivatives are heterocyclic compounds that have a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . Quinazosin likely refers to a quinazoline derivative with specific pharmacological properties.

Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones, a core structure related to quinazosin, can be achieved through various methods. One efficient synthesis method involves palladium-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines, which are derived from anilines and nitriles . Another approach uses Yb(OTf)3 as a catalyst in a one-pot synthesis from anthranilic acid, amines, and ortho esters (or formic acid) under solvent-free conditions . Additionally, cesium carbonate has been used to catalyze the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles with carbon dioxide10.

Molecular Structure Analysis

Quinazoline derivatives, such as those mentioned in the papers, have a bicyclic structure consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. The molecular structure of these compounds is crucial for their biological activity and can be modified to enhance their pharmacological properties .

Chemical Reactions Analysis

The chemical reactivity of quinazoline derivatives is influenced by the presence of the nitrogen atoms in the ring, which can participate in various chemical reactions. For instance, the synthesis processes mentioned involve reactions such as carboxamidation , and the formation of quinazolin-4(3H)-ones through reactions with ortho esters or formic acid . These reactions are essential for creating the pharmacophore that imparts the biological activities of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their application as pharmaceutical agents. The papers provided do not detail these properties specifically for quinazosin, but such properties are generally considered when developing new drugs .

Relevant Case Studies

Several studies have explored the biological activities of quinazoline derivatives. For example, quinazoline-based alpha1-adrenoceptor antagonists like doxazosin and terazosin have been shown to induce apoptosis in prostate cancer cells through an alpha1-adrenoceptor-independent mechanism . These findings are significant for the potential therapeutic use of quinazoline derivatives in treating prostate cancer. Additionally, novel quinazoline-based compounds have been developed to target tumor vascularity and impair prostate tumorigenesis .

Scientific Research Applications

  • Quinazoline-based α1-adrenoceptor antagonists, such as doxazosin and terazosin, have been shown to induce apoptosis in benign and malignant prostate cells. This apoptotic effect is mediated via an α1-adrenoceptor independent mechanism, potentially involving the activation of the TGF-β signal transduction pathway. This suggests their potential therapeutic use in the treatment of BPH and prostate cancer (Anglin, Glassman, & Kyprianou, 2002).

  • An observational cohort study assessed the effect of exposure to quinazoline-based α1-adrenoceptor antagonists on the incidence of prostate cancer. It was found that these antagonists might reduce the risk of prostate cancer, likely due to their apoptotic effects on prostate tumor cells (Harris et al., 2007).

  • Another study investigating the molecular mechanisms behind the apoptotic effect of quinazoline-based α1-adrenoceptor antagonists found that they induce prostate cancer cell apoptosis via TGF-β signaling and IκBα induction. This provides insight into the molecular targets of quinazolines' action against prostate cancer cells (Partin, Anglin, & Kyprianou, 2003).

  • Quinazoline-based drugs have also been studied for their potential in treating renal cell carcinoma. They trigger anoikis in renal cancer by targeting the focal adhesion survival signaling, suggesting their use in novel therapies for renal cancer (Sakamoto, Schwarze, & Kyprianou, 2011).

  • The polypharmacology of quinazoline-based α1-adrenoceptor antagonists indicates their emerging use in treating cancer, particularly in hypertensive cancer patients without signs of ischemia, due to their anticancer effects (Patane', 2015).

  • Doxazosin and other quinazoline α1-adrenoceptor antagonists induce apoptosis in LNCaP prostate cancer cell line through DNA binding and DNA-dependent protein kinase down-regulation. This highlights a novel mechanism of action for doxazosin in prostate cancer cells (Arencibia et al., 2005).

Future Directions

Quinazolinones have been found to exhibit good luminescence properties, making them promising candidates for use as fluorescent probes, biological imaging reagents, and luminescent materials . Moreover, newly developed quinazolinone molecules for environmentally sensitive probes and two-photon fluorescence bioimaging are being discussed .

properties

IUPAC Name

6,7-dimethoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-4-5-21-6-8-22(9-7-21)17-19-13-11-15(24-3)14(23-2)10-12(13)16(18)20-17/h4,10-11H,1,5-9H2,2-3H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIPLPKNLDWHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CC=C)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166331
Record name Quinazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinazosin

CAS RN

15793-38-1
Record name Quinazosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15793-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinazosin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015793381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/436XK6QFMR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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